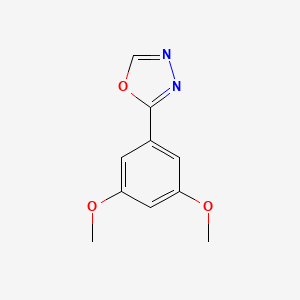
2-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole
Overview
Description
The compound “2-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole” is a type of organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The “3,5-Dimethoxyphenyl” part of the name indicates that there is a phenyl (benzene) ring attached to the oxadiazole ring, with methoxy (-OCH3) groups attached to the 3rd and 5th positions of the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar oxadiazole and phenyl rings, with the methoxy groups adding some steric bulk. The presence of the oxygen and nitrogen atoms in the oxadiazole ring would also introduce some polarity to the molecule .Chemical Reactions Analysis
In terms of reactivity, the oxadiazole ring is generally quite stable and resistant to hydrolysis. The methoxy groups could potentially be cleaved under acidic or basic conditions to yield hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole ring and the methoxy groups could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
The design and synthesis of 1,3,4-oxadiazole derivatives have been extensively explored for their potential anticancer properties. For instance, compounds bearing the 2-positioned 2,5-dimethoxyphenyl substituent have shown superior activity against human cancer cell lines, particularly breast cancer cells, highlighting their promise in anticancer drug development (Polkam et al., 2021).
Antimicrobial Activity
Research into 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives has identified some compounds with significant antimicrobial activity, comparable to commercial antibiotics. These findings suggest a potential for these compounds in treating infections caused by resistant strains (Mohana, 2013).
Antiproliferative and Antimicrobial Effects
1,3,4-Oxadiazole N-Mannich bases exhibit promising antimicrobial and anti-proliferative activities, with certain derivatives showing broad-spectrum antibacterial activities and potent action against Gram-positive bacteria. Additionally, their anti-proliferative activity against various cancer cell lines further underscores the therapeutic potential of these compounds (Al-Wahaibi et al., 2021).
Luminescent Properties
The spectral luminescent properties of oxadiazole derivatives have been studied, revealing high quantum yield luminescence in both polar and nonpolar solvents for compounds with specific substituents. This characteristic makes them suitable for applications in optical materials and devices (Mikhailov et al., 2018).
Electrical and Optical Applications
Substituted 2,5-diphenyl-1,3,4-oxadiazoles have been reported as luminescent materials in light-emitting diodes (LEDs), showcasing efficient blue and green emission. The development of these compounds for use in LEDs suggests their significance in advancing display and lighting technologies (Kaminorz et al., 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-13-8-3-7(4-9(5-8)14-2)10-12-11-6-15-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKILQBDRRZIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=CO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



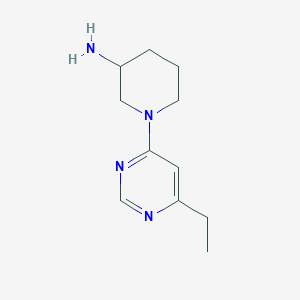
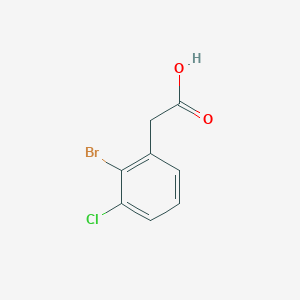
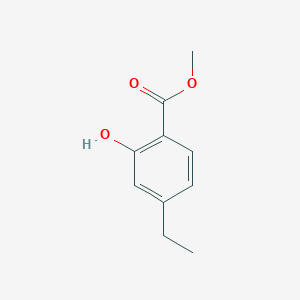
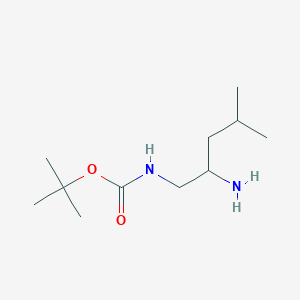
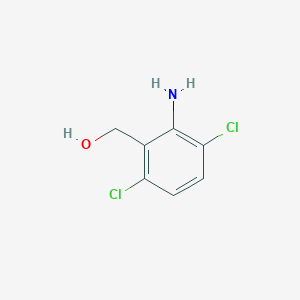

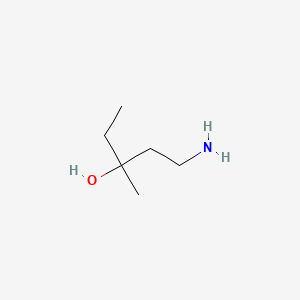


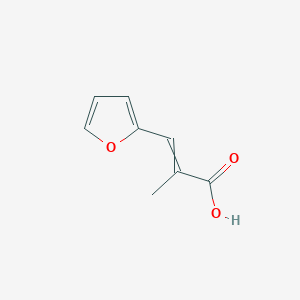
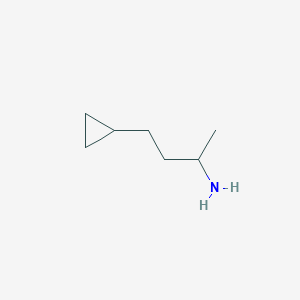
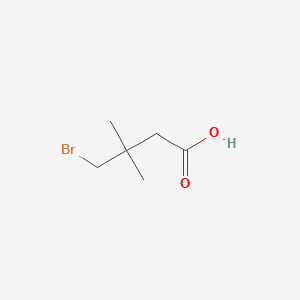
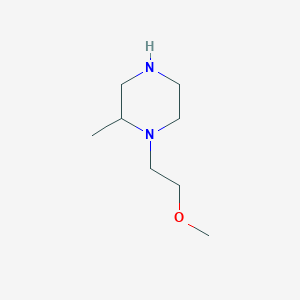
![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)